2,5-Dimethyl-1,3-oxazole-4-carboxylic acid CAS number
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid CAS number
An In-depth Technical Guide to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its core properties, synthesis, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: The Versatility of a Substituted Oxazole
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid belongs to the oxazole family, a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The specific substitution pattern of this molecule—two methyl groups at positions 2 and 5, and a carboxylic acid at position 4—creates a unique chemical scaffold. This structure is not merely a synthetic curiosity; it serves as a valuable building block for creating more complex molecules with tailored biological activities. The oxazole ring is a well-established pharmacophore, and its derivatives have shown a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of the carboxylic acid group further enhances its utility, providing a reactive handle for esterification, amidation, and other coupling reactions, making it a versatile intermediate in drug discovery pipelines.[3]
Core Chemical Identity and Physicochemical Properties
Precise identification is paramount in scientific research. The fundamental properties of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid are summarized below, providing a clear data-centric foundation for its use.
| Identifier | Value | Source |
| CAS Number | 23000-14-8 | [4][5][6][7] |
| Molecular Formula | C₆H₇NO₃ | [4][5][6] |
| Molecular Weight | 141.126 g/mol | [6][7] |
| IUPAC Name | 2,5-dimethyl-1,3-oxazole-4-carboxylic acid | [6][7] |
| Synonyms | 4-Carboxy-2,5-dimethyl-1,3-oxazole | [6][7] |
| Physical Form | White to off-white solid | [3] |
| Solubility | Soluble in polar solvents | [3] |
| InChI Key | LHGRUGVXZLHYKE-UHFFFAOYSA-N | [4][6][7] |
| SMILES | CC1=C(C(=O)O)N=C(O1)C | [3][6][7] |
Synthesis and Mechanistic Considerations
The synthesis of substituted oxazoles can be approached through various classical methods. For 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, a plausible and robust approach is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. This method provides excellent control over the substitution pattern of the resulting oxazole ring.
Conceptual Synthetic Workflow
The logical pathway to the target molecule involves the formation of a key intermediate, an α-acylamino acetoacetate, followed by a dehydration and cyclization step. This process is efficient and relies on readily available starting materials.
Caption: Synthetic pathway for 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.
Detailed Experimental Protocol (Illustrative)
This protocol is a self-validating system. Each step includes purification and characterization checkpoints to ensure the integrity of the intermediates and the final product.
Objective: To synthesize 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.
Materials:
-
Ethyl 2-aminoacetoacetate hydrochloride
-
Acetic anhydride
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Pyridine
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Concentrated Sulfuric Acid
-
Sodium Hydroxide (NaOH)
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Hydrochloric Acid (HCl)
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Diethyl ether
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Dichloromethane (DCM)
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Anhydrous Magnesium Sulfate (MgSO₄)
Step 1: Synthesis of Ethyl 2-acetamidoacetoacetate
-
Rationale: The initial step is the N-acetylation of the starting amino ester. Acetic anhydride is an efficient acetylating agent, and pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion.
-
Procedure:
-
Suspend ethyl 2-aminoacetoacetate hydrochloride (1.0 eq) in dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
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Slowly add pyridine (2.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Quench the reaction with water and separate the organic layer.
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Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purify by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain pure ethyl 2-acetamidoacetoacetate.
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Step 2: Cyclization to Ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate
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Rationale: This is the key ring-forming step. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent to facilitate the intramolecular cyclization of the N-acylamino ketone to form the stable aromatic oxazole ring.
-
Procedure:
-
Add the purified ethyl 2-acetamidoacetoacetate (1.0 eq) to a flask.
-
Cool the flask to 0 °C and slowly add concentrated sulfuric acid (2.0 eq) with vigorous stirring, ensuring the temperature does not exceed 10 °C.
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After the addition is complete, stir the mixture at room temperature for 4 hours.
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Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium carbonate.
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Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the oxazole ester.
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Step 3: Hydrolysis to 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid
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Rationale: The final step is a standard saponification (base-catalyzed hydrolysis) of the ethyl ester to the desired carboxylic acid. Subsequent acidification protonates the carboxylate salt to yield the final product.
-
Procedure:
-
Dissolve the crude ethyl 2,5-dimethyl-1,3-oxazole-4-carboxylate in a mixture of ethanol and water.
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Add sodium hydroxide (1.5 eq) and heat the mixture to reflux for 2 hours.
-
Cool the reaction to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with concentrated HCl.
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum to yield the final product, 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid.
-
Validation: Confirm structure and purity via NMR spectroscopy, Mass Spectrometry, and Melting Point analysis.
-
Reactivity and Derivatization Potential
The true power of this molecule lies in its potential for further functionalization, serving as a scaffold for combinatorial library synthesis. The carboxylic acid is the primary reactive site for building molecular complexity.
Caption: Key derivatization pathways from the carboxylic acid moiety.
The carboxylic acid group readily undergoes amidation with various amines using standard peptide coupling reagents (e.g., EDC, HOBt) or by first converting it to a more reactive acid chloride with thionyl chloride.[3] Similarly, esterification can be achieved under Fischer conditions with an alcohol and an acid catalyst.[3] These reactions open the door to a vast chemical space, allowing for the systematic modification of the molecule to probe structure-activity relationships (SAR) in drug development.
Applications in Scientific Research
The utility of 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid and its derivatives is primarily centered on the field of medicinal chemistry.
-
Antimicrobial and Anti-Biofilm Agents: Oxazole derivatives have been isolated from natural sources and shown to possess antimicrobial properties.[8] Specifically, compounds with the 2,5-disubstituted oxazole-4-carboxylic acid core have demonstrated the ability to interfere with the formation of bacterial biofilms, such as those from Staphylococcus aureus.[8] This makes the scaffold a promising starting point for developing new agents to combat antibiotic resistance.
-
Antiviral Drug Discovery: The broader class of azole heterocycles, including oxadiazoles (a related isomer), are being actively investigated as antiviral agents. For instance, they have been used to develop inhibitors of viral proteases, such as the papain-like protease (PLpro) of SARS-CoV-2.[9] The structural rigidity and hydrogen bonding capabilities of the oxazole ring make it an attractive component for designing enzyme inhibitors.
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Pharmaceutical Building Block: Due to its favorable chemical properties and proven biological relevance, this compound is considered a key building block in the synthesis of more complex and potent pharmaceutical agents.[3] Its structure can be found within larger molecules designed to target a range of diseases.
Safety, Handling, and Storage
As with any chemical reagent, proper handling is crucial for ensuring laboratory safety. The available safety data indicates that this compound requires careful management.
GHS Hazard Profile
| Hazard Class | GHS Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[4][6] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled.[4] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[4][6][10] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[4][6][10] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[4][6] |
Handling and Storage Recommendations
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[10][11]
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11][12]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][11] Do not eat, drink, or smoke in the laboratory.[11]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]
-
Skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[10][11]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[11]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[11]
-
Conclusion
2,5-Dimethyl-1,3-oxazole-4-carboxylic acid is more than just a chemical compound; it is a versatile tool for innovation. Its robust synthesis, well-defined reactivity, and established role as a biologically relevant scaffold make it a high-value asset for researchers in drug discovery and materials science. By understanding its fundamental properties and leveraging its derivatization potential, scientists can continue to build upon the rich chemistry of the oxazole ring to develop novel solutions to pressing scientific challenges.
References
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Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. (URL: [Link])
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2,5-Dimethyl-1,3-oxazole-4-carboxylic acid, 97%, Thermo Scientific. (URL: [Link])
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - NIH. (URL: [Link])
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Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. (URL: [Link])
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids - Organic Chemistry Portal. (URL: [Link])
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (URL: [Link])
-
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. (URL: [Link])
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